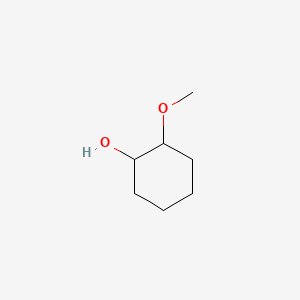
methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate, also known as Methyl 2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetate, is a novel, highly potent and selective inhibitor of protein kinase C (PKC). It has been used in a variety of research applications, including biochemical, physiological, and laboratory experiments. The purpose of
Aplicaciones Científicas De Investigación
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has been used in a variety of scientific research applications. It has been used to study the role of PKC in the regulation of cell growth and differentiation, as well as in the development of novel therapeutic strategies for cancer and other diseases. Additionally, it has been used to study the role of PKC in the regulation of cell cycle progression and apoptosis. It has also been used to study the role of PKC in the regulation of signal transduction pathways involved in the regulation of metabolic processes.
Mecanismo De Acción
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate acts as a highly potent and selective inhibitor of PKC. It binds to the active site of the enzyme, blocking its activity and preventing the phosphorylation of its substrates. This inhibition of PKC activity results in the inhibition of signal transduction pathways involved in the regulation of cell growth and differentiation, as well as the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the phosphorylation of PKC substrates, resulting in the inhibition of signal transduction pathways involved in the regulation of cell growth and differentiation, as well as the regulation of cell cycle progression and apoptosis. Additionally, it has been shown to inhibit the activity of other enzymes involved in the regulation of metabolic processes. In vivo, it has been shown to have anti-tumorigenic effects in mouse models, as well as anti-inflammatory effects in rat models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has several advantages and limitations for use in laboratory experiments. One advantage is that it is highly potent and selective, allowing for precise control of PKC activity. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive and can be difficult to obtain in large quantities. Additionally, it can be difficult to synthesize and requires specialized equipment and expertise.
Direcciones Futuras
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has potential applications in a variety of scientific research areas. One potential area of research is the development of novel therapeutic strategies for cancer and other diseases. Additionally, it could be used to study the role of PKC in the regulation of metabolic processes, as well as the role of PKC in the regulation of signal transduction pathways involved in the regulation of cell growth and differentiation. Finally, it could be used to study the role of PKC in the regulation of cell cycle progression and apoptosis.
Métodos De Síntesis
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate can be synthesized in a two-step process. The first step involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazol-3-yl acetate with a base, such as sodium hydroxide, to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with methyl iodide in the presence of a base, such as sodium hydroxide, to form this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with methyl chloroacetate in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid", "Methyl chloroacetate", "Base (e.g. triethylamine)" ], "Reaction": [ "To a stirred solution of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in dry DMF, add the base (1.2 equiv) and stir for 10 minutes at room temperature.", "Add methyl chloroacetate (1.1 equiv) dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] } | |
Número CAS |
2298349-91-2 |
Fórmula molecular |
C8H11BrN2O2 |
Peso molecular |
247.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



